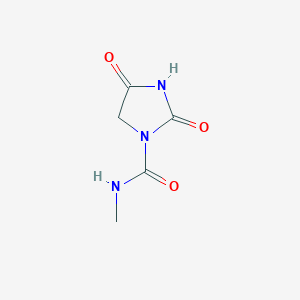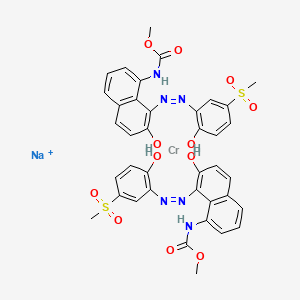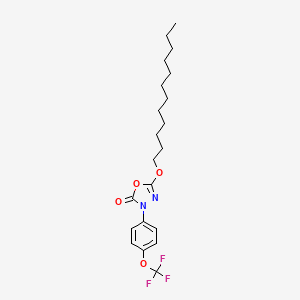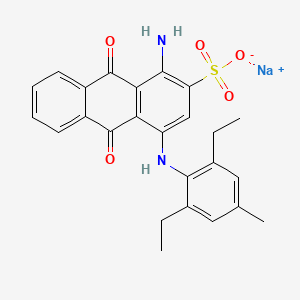
2-Anthraquinonesulfonic acid, 1-amino-4-((2,6-diethyl-4-methylphenyl)amino)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-amino-4-[(2,6-diethyl-4-methylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the production of dyes and pigments. The compound’s unique structure allows it to absorb and reflect light in specific ways, making it valuable in the textile and printing industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-amino-4-[(2,6-diethyl-4-methylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistency and efficiency in production. Quality control measures are implemented at various stages to monitor the purity and yield of the compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its color properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
Sodium 1-amino-4-[(2,6-diethyl-4-methylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the production of high-quality dyes for textiles and printing inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with light and biological molecules. Its molecular structure allows it to absorb specific wavelengths of light, leading to its vibrant color. In biological systems, the compound can bind to proteins and nucleic acids, affecting their function and stability. The pathways involved in these interactions are complex and depend on the specific application .
Comparison with Similar Compounds
- 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]anthraquinone
- Solvent Blue 97
- Kenawax Blue MBP
Comparison: Compared to similar compounds, Sodium 1-amino-4-[(2,6-diethyl-4-methylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate stands out due to its unique sulfonate group, which enhances its solubility in water. This property makes it more versatile for various applications, particularly in aqueous environments .
Properties
CAS No. |
72968-73-1 |
|---|---|
Molecular Formula |
C25H23N2NaO5S |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
sodium;1-amino-4-(2,6-diethyl-4-methylanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C25H24N2O5S.Na/c1-4-14-10-13(3)11-15(5-2)23(14)27-18-12-19(33(30,31)32)22(26)21-20(18)24(28)16-8-6-7-9-17(16)25(21)29;/h6-12,27H,4-5,26H2,1-3H3,(H,30,31,32);/q;+1/p-1 |
InChI Key |
BKUNBYVIXSEXFQ-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC(=CC(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])CC)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


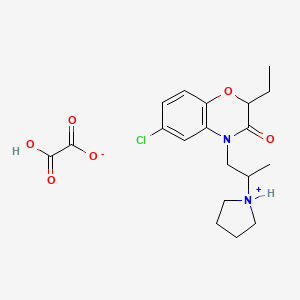
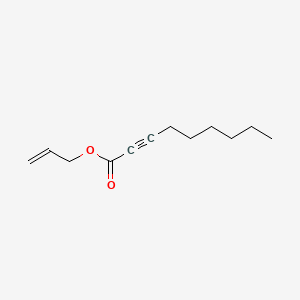
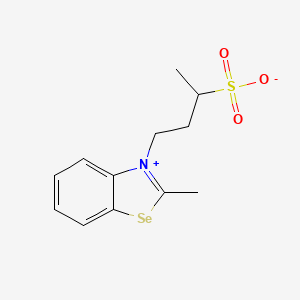
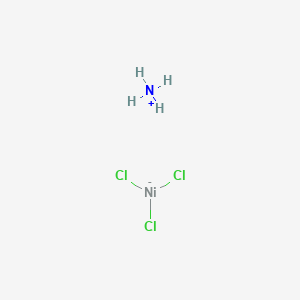
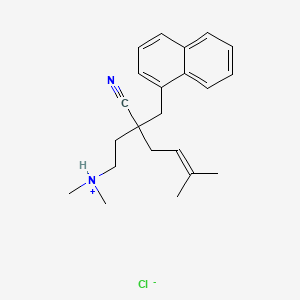
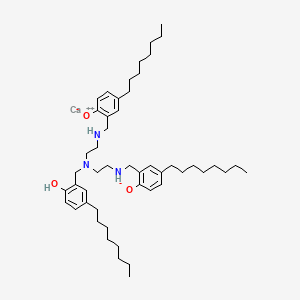
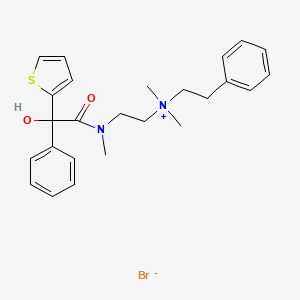
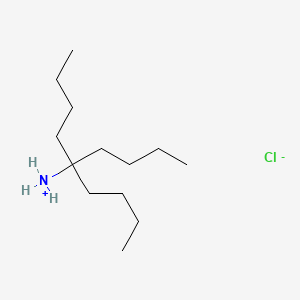


![1-Propanaminium, 3,3'-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride](/img/structure/B13760653.png)
